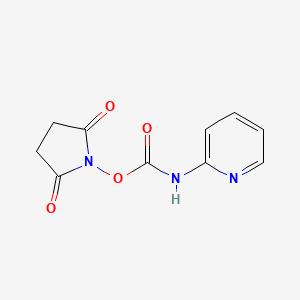
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring and a carbamic acid ester linked to a pyrrolidinone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate typically involves the reaction of pyridine-2-ylamine with succinic anhydride to form the intermediate pyridine-2-yl-succinimide. This intermediate is then reacted with carbamic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are facilitated by the presence of catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the ester group is replaced by other functional groups .
Aplicaciones Científicas De Investigación
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: Shares the pyrrolidinone moiety but lacks the pyridine ring.
Pyridine-2-carboxamide: Contains the pyridine ring but differs in the functional groups attached.
N-hydroxysuccinimide ester: Similar ester functionality but with different substituents.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate is unique due to its combination of the pyridine ring and the carbamic acid ester linked to a pyrrolidinone moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C10H9N3O4 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C10H9N3O4/c14-8-4-5-9(15)13(8)17-10(16)12-7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,11,12,16) |
Clave InChI |
WVRICHXIGGDPDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

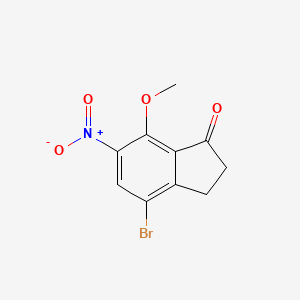
![3,5-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid](/img/structure/B8447469.png)


![6,6-Diethoxybicyclo[3.2.0]heptan-2-one](/img/structure/B8447480.png)


![(2,4-Dihydroxy-5-isopropyl-phenyl)[5-(4-methyl-piperazin-1-yl)-1,3-di-hydro-isoindol-2-yl]-methanone](/img/structure/B8447529.png)
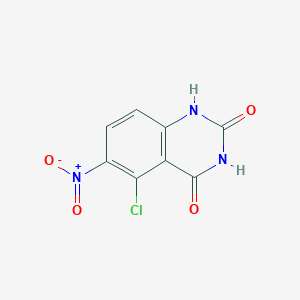
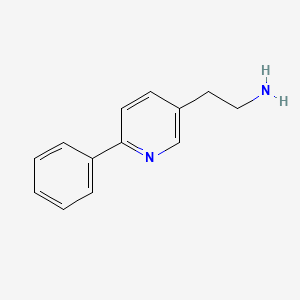
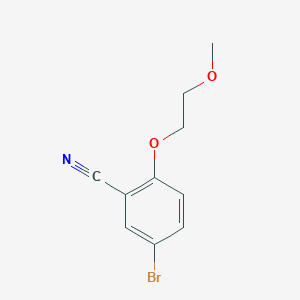
![5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B8447539.png)
![3-isopropylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8447540.png)
